

Technical Support Center: Rebaudioside E Off-Flavor Minimization

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Compound of Interest			
Compound Name:	Rebaudioside E		
Cat. No.:	B1447645	Get Quote	

Welcome to the technical support center for **Rebaudioside E** (Reb E). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-flavors associated with this high-intensity sweetener.

Frequently Asked Questions (FAQs)

Q1: What is **Rebaudioside E** and what are its primary taste characteristics?

A1: **Rebaudioside** E is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant. It is known for its high sweetness potency, estimated to be 150 to 300 times that of sucrose.[1] While specific public sensory data for pure Reb E is limited, it is a precursor for the biosynthesis of Rebaudioside D and Rebaudioside M, two steviol glycosides recognized for their superior taste profiles with reduced bitterness. This suggests that Reb E may possess some of the characteristic off-flavors associated with other steviol glycosides, such as bitterness, a licorice-like aftertaste, and a slight metallic note.[2][3][4]

Q2: What causes the off-flavors in steviol glycosides like **Rebaudioside E**?

A2: The off-flavors in steviol glycosides, including bitterness, are primarily attributed to their interaction with human bitter taste receptors, specifically hTAS2R4 and hTAS2R14.[5][6] The structure of the steviol glycoside molecule, including the number and arrangement of its glucose units, influences the intensity of these off-flavors. While direct research on Reb E's interaction with these receptors is not widely available, it is a common mechanism for off-flavor perception in this class of compounds.



Q3: Is Rebaudioside E commercially available and in what forms?

A3: Yes, **Rebaudioside E** is available commercially, often as a high-purity crystalline powder. It can be isolated from the stevia leaf or produced through enzymatic conversion of other steviol glycosides, such as stevioside.[7] Additionally, new stevia plant cultivars are being developed to feature higher concentrations of minor glycosides like Reb E.[8]

Q4: How does the stability of **Rebaudioside E** affect its taste profile?

A4: Like other steviol glycosides, the stability of **Rebaudioside E** can be influenced by factors such as pH and temperature, which in turn can affect its taste profile. Generally, steviol glycosides are stable across a range of pH levels and temperatures commonly found in food and beverage products.[9] However, extreme conditions could potentially lead to degradation, which may alter the taste.

Q5: How does solubility impact the sensory properties of **Rebaudioside E**?

A5: The solubility of steviol glycosides can play a role in their sensory perception. Poor solubility can lead to a slower onset of sweetness and may enhance the perception of off-flavors. While specific solubility data for Reb E is not extensively detailed in the provided results, strategies to improve the solubility of steviol glycosides in general, such as enzymatic modification, can lead to a better taste profile.[10]

Troubleshooting Guides Issue 1: Prominent Bitter or Licorice-Like Aftertaste in a Formulation

Possible Causes:

- High concentration of Rebaudioside E.
- Interaction with other ingredients in the formulation.
- Sub-optimal pH of the final product.

Troubleshooting Steps:



· Concentration Adjustment:

- Action: Systematically reduce the concentration of Reb E in your formulation to determine the threshold at which the off-flavor becomes imperceptible.
- Rationale: Off-flavors of high-intensity sweeteners are often more pronounced at higher concentrations.
- · Blending with Other Steviol Glycosides:
 - Action: Create blends of Reb E with other steviol glycosides known for a cleaner taste profile, such as Rebaudioside M or Rebaudioside D. Start with small ratios of Reb M or D and incrementally increase them.
 - Rationale: Blending different steviol glycosides can create a more rounded and sugar-like sweetness profile, with certain glycosides masking the off-flavors of others.[2][8]
- · Utilize Flavor Masking Agents:
 - Action: Incorporate natural flavor maskers into your formulation. Experiment with commercially available masking agents designed for stevia products.
 - Rationale: Flavor maskers can block the perception of bitterness and other off-notes without altering the fundamental taste of the product.[11]
- pH Optimization:
 - Action: Adjust the pH of your formulation. Conduct a pH sweep to identify the range where the off-flavors of Reb E are least perceptible.
 - Rationale: The conformation of taste-active molecules can be influenced by pH, which in turn can affect their interaction with taste receptors.

Issue 2: Slow Onset of Sweetness and Lingering Aftertaste

Possible Causes:



- The intrinsic temporal profile of **Rebaudioside E**.
- Formulation matrix effects.

Troubleshooting Steps:

- Enzymatic Modification (Glycosylation):
 - Action: If feasible in your development process, consider enzymatic modification of Reb E.
 This typically involves using enzymes like cyclodextrin glucanotransferase (CGTase) or
 UDP-glucosyltransferase (UGT) to add extra glucose units to the molecule.
 - Rationale: Glycosylation can alter the molecular structure of steviol glycosides, often
 leading to a faster sweetness onset and a reduction in lingering aftertaste.[10][12] This
 process is used to convert Reb E into Reb D and Reb M, which have more favorable taste
 profiles.[7]
- Combination with Bulking Agents/Sweeteners:
 - Action: Blend Reb E with bulk sweeteners like erythritol or allulose.
 - Rationale: These sweeteners can provide upfront sweetness and a more rounded mouthfeel, which can help to mask the slow onset and lingering aftertaste of high-intensity sweeteners.

Experimental Protocols

Protocol 1: Sensory Evaluation of Rebaudioside E Blends

This protocol outlines a method for a trained sensory panel to evaluate the effectiveness of blending in reducing off-flavors.

- 1. Panelist Training:
- Select 8-12 panelists and train them to identify and quantify sweetness, bitterness, licorice, and metallic off-flavors using standard references (e.g., sucrose for sweetness, caffeine for bitterness).



2. Sample Preparation:

- Prepare a baseline solution of **Rebaudioside E** in deionized water at a concentration equivalent to a 5% sucrose solution.
- Prepare a series of blends of **Rebaudioside E** with Rebaudioside M (or D) at varying ratios (e.g., 90:10, 80:20, 70:30), ensuring the total sweetness of each blend is equivalent to the 5% sucrose solution.
- Include a 5% sucrose solution as a control.

3. Evaluation:

- Present the samples to the panelists in a randomized and blinded order.
- Panelists will rate the intensity of sweetness, bitterness, licorice, and metallic aftertaste for each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
- Panelists should rinse their mouths with purified water between samples.

4. Data Analysis:

 Analyze the data using statistical methods such as ANOVA and post-hoc tests (e.g., Tukey's HSD) to determine significant differences in off-flavor perception between the Reb E baseline and the different blends.

Protocol 2: Enzymatic Conversion of Rebaudioside E to Rebaudioside D/M

This protocol provides a general workflow for the enzymatic modification of Reb E.

1. Materials:

Rebaudioside E

- UDP-glucosyltransferase (UGT) capable of converting Reb E (e.g., UGT91D2-V155T)[13]
- Sucrose synthase
- UDP-glucose (or a UDP-glucose regeneration system)
- Appropriate buffer solution (e.g., phosphate buffer)
- Sucrose

2. Reaction Setup:



- Dissolve Reb E in the buffer solution to a desired concentration.
- Add sucrose synthase, UGT, and UDP-glucose to the reaction mixture.
- Incubate the reaction at the optimal temperature and pH for the selected enzymes.
- 3. Monitoring the Reaction:
- At regular intervals, take aliquots of the reaction mixture and analyze them using High-Performance Liquid Chromatography (HPLC) to monitor the conversion of Reb E to Reb D and/or Reb M.
- 4. Reaction Termination and Purification:
- Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzymes.
- The resulting mixture containing Reb D and/or Reb M can then be purified using techniques such as column chromatography.
- 5. Sensory Validation:
- Conduct sensory analysis on the purified product to confirm the reduction in off-flavors compared to the starting Reb E material, following a protocol similar to Protocol 1.

Data Presentation

Table 1: Comparative Sweetness and Off-Flavor Profile of Steviol Glycosides (Qualitative Summary)



Steviol Glycoside	Relative Sweetness (vs. Sucrose)	Typical Off-Flavors	Notes
Rebaudioside E	150-300x	Likely includes bitterness and licorice aftertaste	Precursor to Reb D and Reb M; limited direct sensory data available.[1]
Rebaudioside A	200-400x	Bitter, licorice, metallic aftertaste	Most common steviol glycoside in first-generation stevia sweeteners.[4][14]
Rebaudioside D	200-350x	Low bitterness, clean taste	Considered to have a more sugar-like taste than Reb A.[14]
Rebaudioside M	200-350x	Very low to no bitterness, clean taste	Often considered one of the best-tasting steviol glycosides.[2]

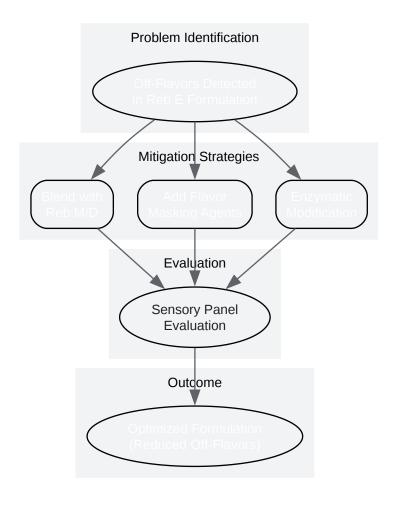
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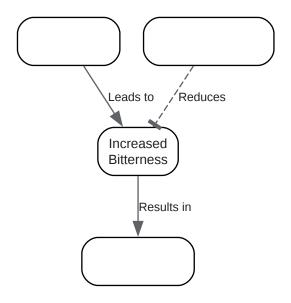
Caption: Simplified signaling pathway for the perception of bitterness from Rebaudioside E.





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Caption: Experimental workflow for minimizing off-flavors associated with Rebaudioside E.





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Caption: Logical relationship between **Rebaudioside E** concentration, bitterness, and mitigation.

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